molecular formula C11H8BrF B8184728 2-(Bromomethyl)-4-fluoronaphthalene

2-(Bromomethyl)-4-fluoronaphthalene

Cat. No. B8184728
M. Wt: 239.08 g/mol
InChI Key: UJKZXFBULXGGIC-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-fluoronaphthalene is a useful research compound. Its molecular formula is C11H8BrF and its molecular weight is 239.08 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Fluorescent Labeling in HPLC Analysis : 2-Bromoacetyl-6-methoxynaphthalene has been identified as a useful fluorescent labeling reagent for HPLC analysis of biologically active carboxylic acids. This application is particularly relevant in pharmaceutical formulations (Gatti, Cavrini, & Roveri, 1992).

  • Synthesis and Environmental Applications : A practical synthesis of 2-bromo-6-methoxynaphthalene was demonstrated using dimethyl carbonate as an environmentally benign substitute for methyl halides and dimethyl sulfate. This approach offers potential for future industrial use (Xu & He, 2010).

  • Spectroscopic Analysis : The microwave spectrum of 2-fluoronaphthalene has been analyzed to provide precise information on its rotational constants, aiding in structure determination. This is crucial for determining the positions of each hydrogen and carbon atom using isotopic substitution (Bak, Christensen, Hansen-Nygaard, & Rastrup-Andersen, 1962).

  • Chemical Reactivity and Conversion : The atropisomer 3,3′-dibromo-1,1′-difluoro-2,2′-binaphthyl has been shown to be convertible into diacid or bis(phosphane) derivatives in high yields when treated with butyllithium (Leroux, Mangano, & Schlosser, 2005).

  • Photoreactions in Solution : Studies have shown that simple halonaphthalenes in solutions produce substitution products in nucleophilic solvents. Chloronaphthalenes and 1-bromonaphthalene, for example, yield radical products through a triplet state, with enhanced quantum yields for reaction with potential triplet quenchers (Ruzo, Bunce, & Safe, 1975).

  • Metabolic Studies : The metabolism of 1-fluoronaphthalene by Cunninghamella elegans has been explored, revealing that a fluoro substituent blocks epoxidation at the fluoro-substituted double bond and reduces oxidation at the aromatic double bond (Cerniglia, Miller, Yang, & Freeman, 1984).

  • Vibrational Spectroscopy : The DFT method has been used to accurately assign fundamental vibrational modes in 1-bromo 4-fluoronaphthalene, enabling accurate predictions of its FTIR and FT-Raman spectra (Krishnakumar, Prabavathi, & Muthunatesan, 2008).

  • Thermal Expansion Studies : The disordered form of 2-fluoronaphthalene exhibits significant thermal-expansion anisotropy, requiring structural interpretation for accurate understanding of its properties (Meresse, Haget, Filhol, & Chanh, 1979).

properties

IUPAC Name

3-(bromomethyl)-1-fluoronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF/c12-7-8-5-9-3-1-2-4-10(9)11(13)6-8/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKZXFBULXGGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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